

# The Discovery and Development of LAS190792: A Bifunctional Approach to Respiratory Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**LAS190792**, also known as AZD8999, is a novel inhaled long-acting dual-pharmacology molecule that functions as both a muscarinic receptor antagonist (MABA) and a β2-adrenoceptor agonist. Developed for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), **LAS190792** combines two clinically validated bronchodilator mechanisms in a single molecule. This approach aims to provide enhanced bronchodilation and symptom relief compared to monotherapies. This technical guide provides a comprehensive overview of the discovery and development of **LAS190792**, detailing its preclinical pharmacological profile, the methodologies of key experiments, and its progression into clinical evaluation.

#### Introduction: The Rationale for a MABA

Chronic obstructive pulmonary disease (COPD) is characterized by persistent airflow limitation, which is typically progressive and associated with an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. Bronchodilators are the cornerstone of symptomatic management for COPD. The two primary classes of bronchodilators are  $\beta$ 2-adrenoceptor agonists (LABAs) and muscarinic receptor antagonists (LAMAs). While both are effective, they act via different signaling pathways to induce relaxation of the airway smooth muscle.



The development of a single molecule with dual MABA activity, such as **LAS190792**, represents a rational approach to maximizing bronchodilation. By simultaneously inhibiting the bronchoconstrictor effects of acetylcholine on muscarinic receptors and stimulating the bronchodilatory β2-adrenergic receptors, MABAs are expected to provide superior efficacy and potentially a more convenient treatment regimen for patients.[1]

## **Preclinical Discovery and Pharmacology**

**LAS190792** was identified through a drug discovery program aimed at developing a potent and long-acting MABA with a favorable safety profile. The preclinical development of **LAS190792** involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

#### **Mechanism of Action**

**LAS190792** exerts its therapeutic effect through two distinct mechanisms of action on airway smooth muscle cells:

- Muscarinic Receptor Antagonism: LAS190792 is a potent antagonist of the M3 muscarinic receptor, which is the primary muscarinic receptor subtype mediating bronchoconstriction in the human airway. By blocking the binding of acetylcholine to M3 receptors, LAS190792 prevents the associated increase in intracellular calcium and subsequent smooth muscle contraction.
- β2-Adrenoceptor Agonism: LAS190792 is also a potent agonist of the β2-adrenergic receptor. Activation of β2-adrenoceptors on airway smooth muscle cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A. This cascade of events results in the phosphorylation of various target proteins, leading to smooth muscle relaxation and bronchodilation.

The dual activity of **LAS190792** is intended to provide a synergistic effect on airway relaxation.





Click to download full resolution via product page

Dual Signaling Pathways of LAS190792

# **In Vitro Pharmacology**

The in vitro pharmacological profile of **LAS190792** was assessed through a series of receptor binding and functional assays.

Radioligand binding assays were conducted to determine the affinity of **LAS190792** for various muscarinic and adrenergic receptor subtypes. The results demonstrated that **LAS190792** is a potent antagonist at the human M3 receptor and a potent agonist at the human  $\beta$ 2-adrenoceptor.[2] The compound also exhibited selectivity for the  $\beta$ 2-adrenoceptor over  $\beta$ 1- and  $\beta$ 3-adrenoceptors.



| Receptor Subtype | Assay Type | Parameter | LAS190792 Value |
|------------------|------------|-----------|-----------------|
| Human M3         | Binding    | pIC50     | 8.8             |
| Human β2         | Binding    | -         | High Affinity   |
| Human β1         | Binding    | -         | Lower Affinity  |
| Human β3         | Binding    | -         | Lower Affinity  |

Table 1: In Vitro
Receptor Binding
Profile of LAS190792

The functional activity of **LAS190792** was evaluated in isolated tissue preparations. In guinea pig tracheal strips, **LAS190792** demonstrated potent relaxant activity on spontaneous tone and on contractions induced by electrical field stimulation.[2] The antimuscarinic activity of **LAS190792** was confirmed in the presence of the  $\beta$ -blocker propranolol, while its  $\beta$ 2-agonist activity was assessed in tissues with spontaneous tone.[2]

| Tissue<br>Preparation                              | Assay Type                                           | Parameter | LAS190792<br>Value | Batefenterol<br>Value     |
|----------------------------------------------------|------------------------------------------------------|-----------|--------------------|---------------------------|
| Isolated Guinea Pig Trachea (spontaneous tone)     | Relaxation                                           | pEC50     | 9.6                | Similar to LABA compounds |
| Electrically<br>Stimulated<br>Human Bronchus       | Antimuscarinic Activity (in presence of propranolol) | pIC50     | 8.3                | 7.9                       |
| Table 2: In Vitro Functional Activity of LAS190792 |                                                      |           |                    |                           |

# **In Vivo Pharmacology**



The in vivo efficacy and safety of **LAS190792** were investigated in animal models. In a study using dogs, nebulized **LAS190792** was shown to inhibit acetylcholine-induced bronchoconstriction.[2] The compound exhibited a sustained duration of action with a half-life of 13.3 hours and was associated with minimal cardiac effects, indicating a good safety margin.[2]

# **Clinical Development**

Following promising preclinical results, **LAS190792** advanced into clinical development to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

## Phase I Clinical Trial (NCT02059434)

A Phase I, randomized, placebo-controlled, two-part study was conducted to assess single ascending doses of inhaled **LAS190792**.

- Part 1: This part of the study evaluated single ascending doses of LAS190792 in male subjects with mild persistent asthma.
- Part 2: This part was a 5-way crossover, single-dose study in male and female subjects with moderate to severe COPD. The study compared two doses of LAS190792 with placebo, indacaterol, and tiotropium.

The primary objectives of the study were to assess the safety and tolerability of **LAS190792** and to evaluate its bronchodilatory effect.

- Patient Population: Part 1 included male subjects aged 18-50 with mild asthma. Part 2 included male and female subjects aged 40 and older with moderate to severe COPD.
- Interventions: Inhaled LAS190792 at various dose levels, placebo, indacaterol, and tiotropium.
- Primary Outcome Measures: Safety and tolerability were assessed by monitoring adverse
  events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. The primary
  pharmacodynamic endpoint was the change from baseline in forced expiratory volume in
  one second (FEV1).



 Secondary Outcome Measures: Pharmacokinetic parameters of LAS190792, including Cmax, Tmax, and AUC.

Publicly available information on the detailed quantitative results of this Phase I trial is limited. High-level summaries indicate that single inhaled doses of **LAS190792** were well-tolerated in subjects with mild asthma and moderate to severe COPD. The bronchodilatory effects of **LAS190792** were observed, and the study supported the continued development of the compound.

# **Experimental Protocols**

Detailed, step-by-step protocols for the key experiments are often proprietary. However, based on the published literature, the following sections outline the general methodologies employed in the preclinical evaluation of **LAS190792**.

#### **Radioligand Binding Assays**

- Objective: To determine the binding affinity of LAS190792 for muscarinic and adrenergic receptor subtypes.
- General Protocol:
  - Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human M3 or β2 receptors) are prepared by homogenization and centrifugation.
  - Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-NMS for muscarinic receptors, [3H]-CGP12177 for β-adrenergic receptors) is incubated with the cell membranes in the presence of increasing concentrations of LAS190792.
  - Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
  - Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.



 Data Analysis: The concentration of LAS190792 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

## **Isolated Guinea Pig Trachea Relaxation Assay**

- Objective: To assess the functional relaxant activity of **LAS190792** on airway smooth muscle.
- General Protocol:
  - Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
  - Contraction: A stable contractile tone is induced, either spontaneously or by electrical field stimulation.
  - Drug Addition: Cumulative concentrations of LAS190792 are added to the organ bath.
  - Measurement: Changes in isometric tension are recorded using a force transducer.
  - Data Analysis: The concentration of LAS190792 that produces 50% of the maximal relaxation (EC50) is calculated.

## In Vivo Dog Bronchoconstriction Model

- Objective: To evaluate the in vivo efficacy and duration of action of LAS190792 in a relevant animal model.
- General Protocol:
  - Animal Preparation: Anesthetized and ventilated dogs are used. Airway resistance is continuously monitored.
  - Drug Administration: LAS190792 is administered via nebulization.
  - Bronchoconstriction Challenge: At various time points after drug administration,
     bronchoconstriction is induced by an intravenous injection of acetylcholine.



- Measurement: The increase in airway resistance is measured.
- Data Analysis: The inhibitory effect of LAS190792 on the acetylcholine-induced bronchoconstriction is calculated as a percentage of the baseline response. The duration of action is determined by assessing the effect over time.

# **Drug Development Workflow**

The discovery and development of a novel therapeutic like **LAS190792** typically follows a structured pipeline, from initial concept to clinical evaluation.





Click to download full resolution via product page

Generalized Drug Discovery and Development Pipeline



#### Conclusion

**LAS190792** is a promising MABA that has demonstrated a potent dual mechanism of action in preclinical studies, leading to its advancement into clinical trials. Its ability to combine muscarinic antagonism and β2-adrenoceptor agonism in a single molecule offers the potential for improved bronchodilation and patient convenience in the management of COPD and other respiratory diseases. Further clinical investigation is necessary to fully elucidate its therapeutic potential and establish its place in the treatment landscape for chronic respiratory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of LAS190792: A
  Bifunctional Approach to Respiratory Therapy]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b11935823#las190792-discovery-anddevelopment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com